dTDP-4-amino-4,6-dideoxy-alpha-D-glucose

Description

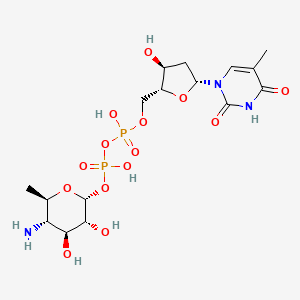

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H27N3O14P2 |

|---|---|

Molecular Weight |

547.34 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11-,12+,13-,15-/m1/s1 |

InChI Key |

UIVJXHWSIFBBCY-LPGAPTBISA-N |

SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |

Synonyms |

dTDP-4-A-DDG dTDP-4-amino-4,6-dideoxy-alpha-D-glucose dTDP-4-amino-4,6-dideoxy-glucose |

Origin of Product |

United States |

Biosynthetic Pathways of Dtdp 4 Amino 4,6 Dideoxy Alpha D Glucose

Initial Activation and Deoxygenation Steps from Glucose Precursors

The initial phase of the biosynthesis involves the activation of a glucose moiety by thymidine (B127349) triphosphate (dTTP) and a subsequent dehydration reaction. This two-step process creates a key intermediate that serves as the substrate for the final amination step.

The first committed step in the pathway is catalyzed by Glucose-1-Phosphate Thymidylyltransferase, also known as RmlA or TGS (dTDP-glucose synthase). nih.govproteopedia.org This enzyme facilitates the condensation of α-D-glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP). nih.govresearchgate.net The reaction yields dTDP-D-glucose and pyrophosphate. proteopedia.org RmlA is the first of four enzymes in the well-characterized dTDP-L-rhamnose biosynthetic pathway, which shares its initial steps with the synthesis of dTDP-4-amino-4,6-dideoxy-alpha-D-glucose. researchgate.netembopress.orgnih.gov The enzyme typically functions as a homotetramer, and its structure is composed of three functional subdomains. proteopedia.orgembopress.orgrcsb.org The reaction mechanism follows a sequential ordered process where the substrates bind in a specific order to achieve catalysis. embopress.org This activation of glucose is essential as it prepares the sugar molecule for the subsequent enzymatic modifications.

Following the activation step, the enzyme dTDP-D-glucose 4,6-dehydratase, known by various names including RmlB, DesIV, RfbB, and RffG, catalyzes the second reaction. wikipedia.orguniprot.org This enzyme converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. researchgate.netjmb.or.kr The reaction is a complex process that involves an oxidation, a dehydration, and a reduction step, all occurring within the single active site of the enzyme. uniprot.orgresearchgate.net RmlB utilizes the tightly bound coenzyme NAD+ to transiently oxidize the C4 hydroxyl group of the glucose moiety, which facilitates the elimination of water from the C5 and C6 positions. wikipedia.orgresearchgate.net Subsequently, a hydride from the resulting NADH is transferred to C6 of the sugar ring, completing the formation of the 4-keto-6-deoxy product. researchgate.net This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.gov

The product of the RmlB-catalyzed reaction, dTDP-4-keto-6-deoxy-alpha-D-glucose, is a critical branching point in the biosynthesis of numerous deoxy and amino sugars found in various natural products, including many antibiotics. jmb.or.krnih.gov Its formation is a prerequisite for the subsequent diversification of the sugar structure. In this specific pathway, it serves as the direct substrate for the introduction of an amino group at the C4 position. nih.govwikipedia.org The production of this key intermediate has been a focus of biotechnological efforts, with methods developed for its large-scale enzymatic synthesis from precursors like dTMP and glucose-1-phosphate using a one-pot system of multiple enzymes. nih.gov

Table 1: Enzymes in the Initial Biosynthesis Steps

| Enzyme Name | Aliases | Substrate(s) | Product | Cofactor |

|---|---|---|---|---|

| Glucose-1-Phosphate Thymidylyltransferase | RmlA, TGS | α-D-glucose-1-phosphate, dTTP | dTDP-D-glucose, Pyrophosphate | Mg²⁺ |

| dTDP-D-glucose 4,6-Dehydratase | RmlB, DesIV, RfbB, RffG | dTDP-D-glucose | dTDP-4-keto-6-deoxy-alpha-D-glucose | NAD⁺ |

Diversification of the Biosynthetic Route: Amination and Epimerization

With the formation of the 4-keto intermediate, the pathway proceeds to the defining step: the introduction of the amino group. This is accomplished by a class of enzymes known as transaminases.

The conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-amino-4,6-dideoxy-D-glucose is catalyzed by a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase. wikipedia.org Several enzymes, such as WecE, VioA, and QdtB, are known to perform this function. portlandpress.comnih.govebi.ac.uk These enzymes belong to the broader family of transferases, specifically transaminases, which transfer nitrogenous groups. wikipedia.org The reaction involves the transfer of an amino group from an amino donor, commonly L-glutamate, to the C4 position of the sugar, converting the keto group into an amino group. wikipedia.org The other products of this reaction are the corresponding keto acid of the amino donor (e.g., 2-oxoglutarate) and the final aminated sugar product. wikipedia.org For instance, the enzyme GerB from Streptomyces sp. has been utilized for the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose from the keto intermediate. nih.govresearchgate.net

Transaminases, including WecE, VioA, and QdtB, are PLP-dependent enzymes that operate through a well-established two-half-reaction (ping-pong) mechanism. nih.govnih.gov

First Half-Reaction: The process begins with the PLP cofactor covalently bound to a lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine (Schiff base). nih.gov An incoming amino donor (e.g., L-glutamate) displaces the lysine to form a new, external aldimine with the PLP. rsc.orgresearchgate.net This is followed by a tautomerization to a ketimine intermediate, which is then hydrolyzed to release the keto acid product (e.g., 2-oxoglutarate) and leaves the amino group on the cofactor, converting it to pyridoxamine-5'-phosphate (PMP). rsc.orgyoutube.com

Second Half-Reaction: The keto-sugar substrate, dTDP-4-keto-6-deoxy-D-glucose, enters the active site. The enzyme, now in its PMP form, catalyzes the reverse process. A ketimine is formed between the PMP and the keto-sugar. nih.gov This is followed by tautomerization to an external aldimine. Finally, the active site lysine residue attacks the aldimine, releasing the aminated sugar product (dTDP-4-amino-4,6-dideoxy-D-glucose) and regenerating the internal aldimine form of the enzyme, ready for another catalytic cycle. nih.govyoutube.com

The specificity of these enzymes for their substrates is determined by the precise architecture of their active sites, which have binding pockets that accommodate the nucleotide-sugar and the amino donor. nih.govnih.gov While ω-transaminases are known for their broad substrate range, the enzymes in these specific biosynthetic pathways often exhibit high specificity for their natural substrates to ensure the fidelity of cell wall synthesis. nih.govrsc.org

Table 2: Transaminases in the Final Biosynthesis Step

| Enzyme Name | Aliases/Examples | Substrate(s) | Product(s) | Cofactor |

|---|---|---|---|---|

| dTDP-4-amino-4,6-dideoxy-D-glucose Transaminase | WecE, VioA, QdtB, GerB | dTDP-4-keto-6-deoxy-D-glucose, L-glutamate | dTDP-4-amino-4,6-dideoxy-D-glucose, 2-oxoglutarate | Pyridoxal-5'-phosphate (PLP) |

dTDP-4-amino-4,6-dideoxy-D-glucose Transaminases (WecE, VioA, QdtB)

Substrate Recognition and Cofactor Dependence (e.g., Pyridoxal (B1214274) Phosphate)

The conversion of the keto-sugar intermediate to an amino sugar is catalyzed by aminotransferases, a class of enzymes that depend on the cofactor pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. wikipedia.orgfrontiersin.org These enzymes, such as VioA and GerB, facilitate the transfer of an amino group from a donor, typically L-glutamate, to the C4 position of dTDP-4-keto-6-deoxy-D-glucose. wikipedia.orgebi.ac.uknih.gov

The catalytic mechanism is a hallmark of PLP-dependent enzymes. ebi.ac.ukebi.ac.uk In its resting state, the aldehyde group of the PLP cofactor forms a Schiff base (an internal aldimine) with the ε-amino group of a conserved lysine residue in the enzyme's active site. frontiersin.org When the sugar substrate binds, its keto group is positioned for reaction. The amino group of the donor (L-glutamate) displaces the active site lysine, forming a new Schiff base with PLP (an external aldimine). frontiersin.org This is followed by a series of electron rearrangements, ultimately leading to the transfer of the amino group to the sugar substrate and the release of the newly formed dTDP-4-amino-4,6-dideoxy-D-glucose. frontiersin.org

Structural studies of related sugar aminotransferases, such as QdtB, provide detailed insights into substrate recognition. The enzyme's active site forms a precise pocket that accommodates the dTDP-sugar. Specific amino acid residues, including tyrosine and histidine, are crucial for binding the nucleotide and pyranose portions of the substrate, ensuring correct orientation for catalysis. nih.gov

| Enzyme Name | Function | Substrate | Cofactor | Product |

| VioA / GerB | Aminotransferase | dTDP-4-keto-6-deoxy-D-glucose | Pyridoxal Phosphate (B84403) (PLP) | dTDP-4-amino-4,6-dideoxy-D-glucose |

| WecE | Aminotransferase | dTDP-4-keto-6-deoxy-D-glucose | Pyridoxal Phosphate (PLP) | dTDP-4-amino-4,6-dideoxy-D-galactose |

Isomerases and their Role in Sugar Skeletal Rearrangement (e.g., QdtA, FdtA, Tyl1a)

In the biosynthesis of various deoxysugars, isomerases play a critical role in rearranging the carbon skeleton of sugar nucleotide intermediates. Enzymes like QdtA, FdtA, and Tyl1a are keto-sugar isomerases that catalyze the interconversion of different keto forms of the sugar. nih.govwikipedia.org For example, Tyl1a is a TDP-6-deoxy-D-xylo-4-hexulose 3,4-isomerase. nih.gov These enzymes are essential for creating the correct stereochemistry and structure required for subsequent enzymatic steps in pathways that diverge from the direct synthesis of this compound. nih.govnih.gov Homology modeling and mechanistic studies of Tyl1a suggest that specific active-site residues, including histidine and tyrosine, act as catalytic bases and acids to facilitate the isomerization process through an enolate intermediate. nih.gov

Interconversion of Keto-Sugars (e.g., dTDP-4-oxo-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose)

A key reaction catalyzed by this class of enzymes is the isomerization of the C4-keto intermediate to a C3-keto intermediate. Specifically, TDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase catalyzes the conversion of dTDP-4-oxo-6-deoxy-D-glucose into dTDP-3-oxo-6-deoxy-D-glucose. wikipedia.org This rearrangement is a crucial step in the biosynthetic pathways of other important sugars, such as D-mycaminose and dTDP-desosamine. nih.govwikipedia.org The mechanism, as proposed for the related enzyme Tyl1a, likely involves an initial deprotonation at C3 by a catalytic base (e.g., a histidine residue), stabilized by other residues like arginine. nih.gov This is followed by protonation/deprotonation steps to complete the keto group migration from C4 to C3. nih.gov

| Enzyme Name | EC Number | Function |

| Tyl1a | - | TDP-6-deoxy-D-xylo-4-hexulose 3,4-isomerase |

| FdtA | 5.1.3.13 | TDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase (dTDP-3-dehydro-6-deoxy-alpha-D-galactopyranose-forming) |

| DesV-associated Isomerase | 5.1.3.40 | TDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase (dTDP-3-dehydro-6-deoxy-alpha-D-glucopyranose-forming) |

Radical S-Adenosyl-L-Methionine (SAM) Enzymes (e.g., DesII)

The compound this compound serves as a substrate for a fascinating class of enzymes known as radical S-adenosyl-L-methionine (SAM) enzymes. nih.govnih.gov These enzymes utilize a [4Fe-4S] iron-sulfur cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. acs.orgwikipedia.orgosti.gov This radical initiates a wide range of challenging chemical transformations. wikipedia.orgosti.gov DesII, an enzyme from the desosamine (B1220255) biosynthetic pathway, is a prime example. nih.govresearchgate.net It acts upon dTDP-4-amino-4,6-dideoxy-d-glucose to catalyze a radical-mediated transformation. nih.gov Depending on the nature of the C4 substituent on the sugar, DesII can function as either a deaminase or a dehydrogenase. nih.gov

Mechanistic Insights into Deamination and Oxidative Dehydrogenation

When presented with its natural substrate, dTDP-4-amino-4,6-dideoxy-d-glucose, DesII functions as a deaminase. nih.gov The catalytic cycle begins after the 5'-deoxyadenosyl radical is formed. This radical abstracts a hydrogen atom from the C3 position of the sugar substrate, generating an α-hydroxyalkyl radical intermediate. nih.govresearchgate.net

The subsequent steps have been a subject of detailed investigation. Mechanistic hypotheses have centered on whether the reaction proceeds via a 1,2-migration of the amino group or through a direct elimination mechanism. nih.govnih.gov Recent crystallographic and computational studies provide strong evidence against the migration pathway. researchgate.netnih.gov The current model suggests a direct elimination of the ammonia (B1221849) group from the α-hydroxyalkyl radical intermediate. nih.gov This process is likely facilitated by an active site glutamate (B1630785) residue, which acts as a general base to deprotonate the radical intermediate, promoting the elimination of ammonia and yielding the final keto-sugar product. researchgate.netnih.gov

| Enzyme Name | Class | Substrate | Reaction Type |

| DesII | Radical SAM Enzyme | dTDP-4-amino-4,6-dideoxy-d-glucose | Deamination |

Downstream Modifications and Derivatization

Once synthesized, this compound can undergo further enzymatic modifications. These derivatization steps are crucial for producing the final, biologically active forms of complex carbohydrates, such as those found in bacterial O-antigens. ebi.ac.ukwikipedia.org

Acetylation by dTDP-4-amino-4,6-dideoxy-D-glucose Acyltransferases (e.g., VioB, QdtC)

A common downstream modification is the acetylation of the C4-amino group. This reaction is catalyzed by N-acyltransferases, such as VioB and QdtC, which belong to the family of acyl-CoA dependent enzymes. nih.govwikipedia.org The enzyme VioB, for instance, catalyzes the transfer of an acetyl group from acetyl-CoA to dTDP-4-amino-4,6-dideoxy-D-glucose. wikipedia.org This reaction yields dTDP-4-acetamido-4,6-dideoxy-alpha-D-glucose (also known as dTDP-d-Qui4NAc). ebi.ac.ukwikipedia.org This acetylated sugar is a component of the O-antigen in certain strains of Shigella dysenteriae and Escherichia coli, highlighting the importance of this modification for bacterial cell surface architecture. ebi.ac.ukwikipedia.org The biochemical characterization of these enzymes provides a valuable resource for understanding and potentially engineering the production of these specialized nucleotide sugars. ebi.ac.uk

| Enzyme Name | Function | Substrate | Acetyl Donor | Product |

| VioB / QdtC | Acyltransferase | dTDP-4-amino-4,6-dideoxy-D-glucose | Acetyl-CoA | dTDP-4-acetamido-4,6-dideoxy-D-glucose |

Compound Nomenclature

| Abbreviation/Common Name | Full Chemical Name |

| This compound | thymidine diphosphate-4-amino-4,6-dideoxy-alpha-D-glucose |

| PLP | Pyridoxal 5'-phosphate |

| SAM | S-Adenosyl-L-Methionine |

| dTDP-D-glucose | thymidine diphosphate-D-glucose |

| dTDP-4-keto-6-deoxy-D-glucose | thymidine diphosphate-4-keto-6-deoxy-D-glucose |

| dTDP-3-keto-6-deoxy-D-glucose | thymidine diphosphate-3-keto-6-deoxy-D-glucose |

| dTDP-desosamine | thymidine diphosphate-desosamine |

| D-mycaminose | |

| dTDP-d-Qui4N | thymidine diphosphate-4-amino-4,6-dideoxy-D-glucose |

| dTDP-d-Qui4NAc | thymidine diphosphate-4-acetamido-4,6-dideoxy-alpha-D-glucose |

| Acetyl-CoA | Acetyl coenzyme A |

| L-glutamate | |

| NAD+ | Nicotinamide (B372718) adenine (B156593) dinucleotide |

Formation of Acetamido-Modified Sugars (e.g., dTDP-4-acetamido-4,6-dideoxy-D-glucose)

Following the synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose, this compound can serve as a substrate for further modifications. One common modification is acetylation, leading to the formation of dTDP-4-acetamido-4,6-dideoxy-D-glucose. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the amino group of the sugar.

In Escherichia coli O7, the enzyme responsible for this conversion is an acetyltransferase known as VioB. nih.gov This enzyme specifically acts on dTDP-4-amino-4,6-dideoxy-D-glucose to produce dTDP-4-acetamido-4,6-dideoxy-D-glucose. nih.gov The resulting acetamido-sugar is a component of the O-antigen in this bacterial strain. nih.gov The mechanism of such acetyltransferases often involves a ping-pong bi-bi reaction where the acetyl group is first transferred to the enzyme before being donated to the final acceptor. frontiersin.org

| Enzyme Name | Abbreviation | Reaction Catalyzed | Organism Example |

| dTDP-4-amino-4,6-dideoxy-D-glucose N-acetyltransferase | VioB | Acetyl-CoA + dTDP-4-amino-4,6-dideoxy-α-D-glucose ⇌ CoA + dTDP-4-acetamido-4,6-dideoxy-α-D-glucose | Escherichia coli O7 nih.gov |

Formylation by Sugar N-Formyltransferases (e.g., Rv3404c)

Another significant modification of dTDP-4-amino-4,6-dideoxy-D-glucose is N-formylation, a reaction catalyzed by sugar N-formyltransferases. These enzymes transfer a formyl group from a donor, N10-formyltetrahydrofolate, to the amino group of the sugar. nih.govnih.gov

A notable example of such an enzyme is Rv3404c from Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov Biochemical and structural studies have demonstrated that Rv3404c functions as a sugar N-formyltransferase, converting dTDP-4-amino-4,6-dideoxyglucose into dTDP-4-formamido-4,6-dideoxyglucose. nih.govnih.gov This enzyme exhibits significant catalytic efficiency and its structure has been resolved, providing insights into its mechanism. nih.govnih.gov The presence of N-formylated sugars in pathogenic bacteria suggests a potential role in virulence and interaction with the host immune system. nih.govresearchgate.net

| Enzyme Name | Abbreviation | Function | Organism Example | Substrate | Product |

| Sugar N-formyltransferase | Rv3404c | Catalyzes the N-formylation of an amino sugar. | Mycobacterium tuberculosis nih.govnih.gov | dTDP-4-amino-4,6-dideoxyglucose | dTDP-4-formamido-4,6-dideoxyglucose |

Pathways to Other Nucleotide Sugars (e.g., dTDP-L-rhamnose, dTDP-D-desosamine, dTDP-D-mycaminose)

The intermediate dTDP-4-keto-6-deoxy-D-glucose, a precursor in the biosynthesis of this compound, is also a branch point for the synthesis of other important deoxysugars.

dTDP-L-rhamnose: The biosynthesis of dTDP-L-rhamnose is a highly conserved pathway in many bacteria and is crucial for their viability and virulence. nih.govuu.nlmdpi.com This pathway diverges from the this compound pathway at the level of dTDP-4-keto-6-deoxy-D-glucose. This intermediate is acted upon by two additional enzymes, a 3,5-epimerase (RmlC) and a reductase (RmlD), to produce dTDP-L-rhamnose. mdpi.com

dTDP-D-desosamine: This 3-(dimethylamino)-3,4,6-trideoxyhexose (B12077665) is found in macrolide antibiotics like methymycin (B1233876) and pikromycin (B1677795) produced by Streptomyces venezuelae. utexas.edu Its biosynthesis also utilizes dTDP-4-keto-6-deoxy-D-glucose. In the megalomicin (B10785579) gene cluster of Micromonospora megalomicea, the production of dTDP-D-desosamine from this intermediate requires four enzymatic steps catalyzed by MegCIV, MegCV, MegDII, and MegDIII. nih.govresearchgate.net The enzyme DesI from S. venezuelae, a C4-aminotransferase, converts dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-amino-4,6-dideoxy-D-glucose, which is then further processed. utexas.edu

dTDP-D-mycaminose: Found in macrolide antibiotics such as midecamycin (B1676577) and tylosin, dTDP-D-mycaminose biosynthesis also originates from dTDP-D-glucose. nih.govnih.gov In Streptomyces mycarofaciens, the genes midA (dTDP-glucose synthase) and midB (dTDP-glucose dehydratase) are involved in the initial steps, similar to the other pathways. nih.gov The pathway to mycaminose (B1220238) involves a 3,4-isomerase, Tyl1a in Streptomyces fradiae, which converts TDP-4-keto-6-deoxy-d-glucose, demonstrating a key branching point from the desosamine pathway. nih.gov

| Target Nucleotide Sugar | Key Diverging Enzymes | Precursor from Core Pathway | Organism Examples |

| dTDP-L-rhamnose | RmlC (3,5-epimerase), RmlD (reductase) | dTDP-4-keto-6-deoxy-D-glucose | Streptococcus pyogenes, Mycobacterium tuberculosis nih.govuu.nl |

| dTDP-D-desosamine | MegCIV, MegCV, MegDII, MegDIII | dTDP-4-keto-6-deoxy-D-glucose | Micromonospora megalomicea nih.govresearchgate.net |

| dTDP-D-mycaminose | Tyl1a (3,4-isomerase) | dTDP-4-keto-6-deoxy-D-glucose | Streptomyces fradiae nih.gov |

Enzymology and Structural Biology of Dtdp 4 Amino 4,6 Dideoxy Alpha D Glucose Pathway Enzymes

Mechanistic Investigations of Enzyme Catalysis

The conversion of the common precursor, dTDP-D-glucose, into the final amino sugar product is achieved through a series of sophisticated chemical reactions. Each enzyme in the pathway employs a unique catalytic strategy to modify the sugar substrate.

Detailed Reaction Mechanisms of Dehydratases, Transaminases, Isomerases, and Acyltransferases

Dehydratases: The initial and rate-limiting step in many deoxysugar biosynthetic pathways is catalyzed by dTDP-D-glucose 4,6-dehydratase (also known as RmlB). This enzyme facilitates the irreversible conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. uniprot.orgnih.gov The reaction proceeds through a complex three-step mechanism involving oxidation, dehydration, and reduction, all within a single active site and utilizing a tightly bound NAD+ cofactor. nih.govwikipedia.orgresearchgate.net

Oxidation: The catalytic cycle begins with the oxidation of the C4'-hydroxyl group of the glucose moiety to a ketone. This is achieved through the transfer of a hydride from C4' of the sugar to the C4 position of the nicotinamide (B372718) ring of NAD+, forming NADH. nih.govresearchgate.net

Dehydration: The resulting dTDP-4-keto-glucose intermediate undergoes dehydration. This step involves the elimination of a water molecule from C5' and C6' of the sugar, forming a transient 4-keto-Δ5,6-glucoseen intermediate. nih.gov

Reduction: Finally, the C6' of the intermediate is stereospecifically reduced by the NADH cofactor generated in the first step. The hydride is transferred back from NADH to the C6' position, yielding the final product, dTDP-4-keto-6-deoxy-D-glucose. nih.gov

Transaminases: Following the formation of the 4-keto intermediate, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, such as GerB, catalyzes the transfer of an amino group to the C4' position. nih.govlookchem.com The enzyme utilizes an amino acid, typically L-glutamate, as the amino donor. The reaction proceeds via a ping-pong mechanism, characteristic of PLP-dependent transaminases. The PLP cofactor first accepts the amino group from the amino acid donor to form a pyridoxamine (B1203002) 5'-phosphate (PMP) intermediate. Subsequently, the amino group is transferred from PMP to the C4'-keto position of the sugar substrate, generating dTDP-4-amino-4,6-dideoxy-D-glucose and regenerating the PLP cofactor. nih.gov

Isomerases: In related pathways, such as the biosynthesis of dTDP-D-mycaminose, a 3,4-ketoisomerase (e.g., Tyl1a) acts on dTDP-4-keto-6-deoxy-D-glucose. wikipedia.org This enzyme catalyzes the isomerization of the keto group from the C4' to the C3' position, forming dTDP-3-keto-6-deoxy-D-glucose. This reaction is crucial for introducing functionalities at the C3' position. wikipedia.org

Acyltransferases: The final step in some related pathways involves the acylation of the newly introduced amino group. For instance, in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose, an N-acetyltransferase (e.g., QdtC) utilizes acetyl-CoA as a donor to acetylate the C3'-amino group. nih.gov The proposed mechanism suggests that the unprotonated amino group of the sugar substrate performs a nucleophilic attack on the carbonyl carbon of acetyl-CoA. This reaction does not appear to require a general base from the enzyme to activate the amino group. Instead, the sulfur atom of the resulting Coenzyme A may act as the ultimate proton acceptor. nih.gov While not directly in the specified pathway, this provides a model for potential subsequent modifications.

| Enzyme Class | Example Enzyme | Substrate | Product | Cofactor/Cosubstrate | Reaction Type |

|---|---|---|---|---|---|

| Dehydratase | RmlB | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | NAD+ | Oxidation-Dehydration-Reduction |

| Transaminase | GerB | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-amino-4,6-dideoxy-D-glucose | PLP, L-glutamate | Transamination |

| Isomerase | Tyl1a | dTDP-4-keto-6-deoxy-D-glucose | dTDP-3-keto-6-deoxy-D-glucose | None | Isomerization |

| Acyltransferase | QdtC | dTDP-3-amino-3,6-dideoxy-D-glucose | dTDP-3-acetamido-3,6-dideoxy-α-D-glucose | Acetyl-CoA | N-acetylation |

Roles of Conserved Residues in Catalysis

The catalytic efficiency and specificity of these enzymes are dictated by the precise arrangement of amino acid residues within their active sites.

In dTDP-glucose 4,6-dehydratases (RmlB) , a highly conserved Tyr-xxx-Lys catalytic couple is a hallmark of the short-chain dehydrogenase/reductase (SDR) family to which it belongs. nih.gov The tyrosine residue is proposed to act as the general base in the initial oxidation step, abstracting a proton from the C4'-hydroxyl group. The lysine (B10760008) residue is thought to be involved in stabilizing the resulting negative charge and properly orienting the NAD+ cofactor. nih.gov

For N-acetyltransferases like QdtC , specific residues are crucial for binding the sugar substrate and facilitating the acetyl transfer. In QdtC, residues such as Glu141, Asn159, and Asp160 from one subunit, along with His134 from an adjacent subunit in the trimer, are responsible for anchoring the hexose (B10828440) portion of the dTDP-sugar. nih.gov Asn159, in particular, is positioned to interact with the C3'-amino group of the substrate. nih.gov

Structural Characterization of Enzymes

The three-dimensional structures of several enzymes in the deoxysugar biosynthetic pathways have been elucidated, providing invaluable insights into their catalytic mechanisms and substrate specificities.

X-ray Crystallography and NMR Spectroscopy of Enzyme-Ligand Complexes

High-resolution X-ray crystallography has been the primary tool for visualizing the atomic details of these enzymes. The structure of dTDP-D-glucose 4,6-dehydratase (RmlB) from Salmonella enterica has been solved with its NAD+ cofactor bound, revealing the intricate architecture of the active site. nih.gov Similarly, the structures of the aminotransferase WlaRG from Campylobacter jejuni have been determined in complex with its PLP cofactor and various sugar substrates, including the external aldimine forms with dTDP-3-amino-3,6-dideoxy-D-galactose and dTDP-3-amino-3,6-dideoxy-D-glucose. nih.gov These structures demonstrate how the enzyme can accommodate sugars with different stereochemistry at the C4' position. nih.gov The N-acetyltransferase QdtC has also been crystallized in complex with acetyl-CoA and with CoA and two different dTDP-amino sugars. nih.gov

While NMR spectroscopy has been instrumental in confirming the identity and structure of the enzymatic reaction products, nih.govlookchem.com its application in determining the high-resolution structures of these enzyme-ligand complexes is less common compared to X-ray crystallography.

| Enzyme | Organism | Ligand(s) | Resolution (Å) | PDB ID (Example) |

|---|---|---|---|---|

| dTDP-D-glucose 4,6-dehydratase (RmlB) | Salmonella enterica | NAD+ | 2.47 | 1G1A |

| Aminotransferase (WlaRG) | Campylobacter jejuni | PLP, dTDP-Fuc3N (external aldimine) | 1.7 | Not specified |

| N-acetyltransferase (QdtC) | Thermoanaerobacterium thermosaccharolyticum | Acetyl-CoA | Not specified | Not specified |

| N-acetyltransferase (QdtC) | Thermoanaerobacterium thermosaccharolyticum | CoA, dTDP-d-Quip3N | Not specified | Not specified |

Protein Folds and Active Site Architectures (e.g., Left-handed beta-helix motif, SDR fold)

The enzymes of this pathway exhibit distinct protein folds that are well-suited for their specific catalytic functions.

dTDP-glucose 4,6-dehydratases belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov Each monomer of the dimeric enzyme adopts a characteristic two-domain α/β structure. The larger N-terminal domain features a classic Rossmann fold, which is responsible for binding the NAD+ cofactor. wikipedia.orgnih.gov The smaller C-terminal domain is primarily involved in binding the dTDP-glucose substrate. The active site is located in a cleft formed at the interface of these two domains. nih.gov

In contrast, the N-acetyltransferase QdtC displays a fascinating and less common protein fold. Each subunit of the trimeric enzyme is dominated by a left-handed β-helix motif . nih.gov This motif consists of a series of parallel β-strands that coil into a helical arrangement. The active sites of QdtC are uniquely located at the interfaces between the subunits of the trimer. nih.gov

Oligomerization States and Allosteric Regulation

The quaternary structure, or the assembly of multiple protein subunits, is a critical feature of these enzymes. dTDP-glucose 4,6-dehydratase (RmlB) functions as a homodimer, with the association of the two identical monomers occurring mainly through hydrophobic interactions involving a four-helix bundle. nih.gov The N-acetyltransferase QdtC, as mentioned, exists as a trimer. nih.gov

Currently, there is limited specific information in the scientific literature regarding the allosteric regulation of the core enzymes directly involved in the dTDP-4-amino-4,6-dideoxy-alpha-D-glucose biosynthetic pathway. While allosteric regulation is a common mechanism for controlling metabolic pathways, often at the first committed step, detailed studies identifying allosteric sites and effectors for enzymes like the specific dehydratases and transaminases in this pathway have not been extensively reported. nih.gov Feedback inhibition, where the final product of a pathway inhibits an early enzyme, is a plausible but, as yet, not explicitly demonstrated regulatory mechanism for this specific pathway. researchgate.net

Kinetic and Biochemical Parameters

The efficiency and specificity of the enzymes in the this compound pathway are defined by their kinetic and biochemical properties. Critical parameters such as the catalytic constant (kcat) and the Michaelis constant (KM) provide a window into the catalytic prowess and substrate-binding capabilities of these biocatalysts.

Determination of Catalytic Efficiencies and Substrate Affinities (kcat, KM)

The catalytic efficiency, often expressed as the kcat/KM ratio, is a key metric for evaluating how effectively an enzyme converts a substrate into a product. A high kcat value signifies a rapid turnover rate, while a low KM value indicates a strong affinity of the enzyme for its substrate.

One of the initial and pivotal enzymes in this pathway is dTDP-glucose-4,6-dehydratase . This enzyme catalyzes the conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose. Studies on the native dTDP-D-glucose-4,6-dehydratase have demonstrated its activity with various substrates. For instance, with dTDP-3-deoxyglucose, the enzyme exhibits a KM of 200 µM and a Vmax of 130 µmol/h·mg. When presented with dTDP-3-azido-3-deoxyglucose, the KM value is 300 µM with a Vmax of 90 µmol/h·mg. nih.gov

Following the dehydratase, a 3,4-ketoisomerase , such as Tyl1a from the D-mycaminose biosynthetic pathway, plays a crucial role. This enzyme isomerizes TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose. Detailed kinetic analysis of Tyl1a has been performed, revealing its catalytic parameters. The steady-state kinetic parameters for the Tyl1a-catalyzed reaction were determined using an HPLC-based activity assay. researchgate.net

The final step to produce this compound involves a dTDP-4-keto-6-deoxy-D-glucose aminotransferase , such as GerB from Streptomyces sp. GERI-155. This enzyme facilitates the transfer of an amino group to the keto-sugar intermediate. While the enzyme has been utilized for the synthesis of the target compound, detailed kinetic parameters (kcat and KM) are not always readily available in the literature. researchgate.net

| Enzyme | Substrate | KM (µM) | Vmax (µmol/h·mg) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| dTDP-glucose-4,6-dehydratase | dTDP-3-deoxyglucose | 200 | 130 | - | - |

| dTDP-3-azido-3-deoxyglucose | 300 | 90 | - | - | |

| Tyl1a (3,4-ketoisomerase) | TDP-4-keto-6-deoxy-D-glucose | - | - | - | - |

Substrate Scope and Promiscuity of Key Enzymes

The ability of enzymes to accept substrates other than their natural counterparts, a phenomenon known as substrate promiscuity, is of significant interest for biocatalysis and the generation of novel compounds.

The dTDP-glucose-4,6-dehydratase has been shown to process non-natural substrates. For example, it can convert dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose into their respective 6-deoxy-4-keto products, demonstrating a degree of flexibility in its active site. nih.gov

The 3,4-ketoisomerase Tyl1a also exhibits a relaxed substrate specificity. Research has demonstrated its ability to process alternative substrates, including a C-2 deoxygenated substrate and a CDP-linked substrate, although often at a reduced rate compared to its natural TDP-linked substrate. researchgate.net This promiscuity opens up avenues for the enzymatic synthesis of a variety of deoxysugar analogues.

| Enzyme | Alternative Substrates Accepted |

|---|---|

| dTDP-glucose-4,6-dehydratase | dTDP-3-deoxyglucose, dTDP-3-azido-3-deoxyglucose |

| Tyl1a (3,4-ketoisomerase) | C-2 deoxygenated TDP-4-keto-6-deoxy-D-glucose, CDP-4-keto-6-deoxy-D-glucose |

Biological Roles and Metabolic Fates of Dtdp 4 Amino 4,6 Dideoxy Alpha D Glucose

Integration into Bacterial Cell Wall and Surface Structures

dTDP-4-amino-4,6-dideoxy-alpha-D-glucose is a fundamental building block for several major structural features on the bacterial cell surface. Its biosynthesis from primary metabolites like glucose-1-phosphate provides the raw material for complex polysaccharides that define the interface between the bacterium and its environment.

Biosynthesis of O-Antigens in Lipopolysaccharides

The O-antigen, the outermost component of the lipopolysaccharide (LPS) in Gram-negative bacteria, is a highly variable polysaccharide chain crucial for bacterial survival and interaction with the host. ebi.ac.uk this compound serves as a critical precursor for the synthesis of various amino sugars that are incorporated into these O-antigen repeating units.

The biosynthesis generally begins with alpha-D-glucose-1-phosphate. ebi.ac.uk A series of enzymatic reactions, summarized in the table below, converts it into the activated amino sugar. For instance, in Shigella dysenteriae type 7 and Escherichia coli O7, dTDP-d-Qui4N (dTDP-4-amino-4,6-dideoxy-D-glucose) is synthesized via three enzymatic steps. ebi.ac.uk This precursor is then further modified, for example by acetylation, before being incorporated into the specific O-antigen chain. ebi.ac.uk The variation in these sugars and their linkages contributes significantly to the diversity of O-antigens, which is vital for bacteria to evade host immune responses. ebi.ac.uk

Key Enzymes in the Biosynthesis of O-Antigen Precursors from Glucose-1-Phosphate

| Enzyme | EC Number | Function | Gene Name (example) |

|---|---|---|---|

| Glucose-1-phosphate thymidylyltransferase | --- | Converts glucose-1-phosphate to dTDP-D-glucose. | rmlA |

| dTDP-D-glucose 4,6-dehydratase | 4.2.1.46 | Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-dehydro-6-deoxy-D-glucose. proteopedia.orguniprot.org | rmlB / rfbB uniprot.org |

| dTDP-4-keto-6-deoxy-D-glucose aminotransferase | 2.6.1.33 | Catalyzes the formation of dTDP-4-amino-4,6-dideoxy-D-glucose from the 4-keto intermediate. ebi.ac.ukwikipedia.org | vioA |

Contribution to Enterobacterial Common Antigen (ECA) Synthesis

The Enterobacterial Common Antigen (ECA) is a glycolipid found in the outer membrane of all members of the Enterobacteriaceae family. nih.gov The biosynthesis of its polysaccharide chain involves precursors derived from this compound. Specifically, the compound is a substrate for enzymes that produce TDP-4-acetamido-4,6-dideoxy-D-galactose, a key component of the ECA repeating unit. creative-enzymes.combasys2.ca

The enzyme dTDP-4-amino-4,6-dideoxy-D-galactose acyltransferase (also known as WecD or RffC) catalyzes the transfer of an acetyl group from acetyl-CoA to dTDP-4-amino-4,6-dideoxy-α-D-galactose. creative-enzymes.com This reaction yields dTDP-4-acetamido-4,6-dideoxy-α-D-galactose, which is then incorporated into the growing ECA polysaccharide chain. creative-enzymes.com Disruptions in this pathway, such as mutations in the aminotransferase gene wecE that participates in the formation of an ECA intermediate, can lead to the accumulation of lipid-linked intermediates, causing significant morphological defects and cell envelope stress. nih.gov

Incorporation into S-Layer Glycoproteins

In some bacteria, such as the thermophilic anaerobe Thermoanaerobacterium thermosaccharolyticum E207-71, this compound is a precursor for sugars that form part of the S-layer (surface layer) glycoproteins. nih.gov The S-layer is a crystalline array of proteinaceous subunits that coats the cell surface. The glycan portion of these glycoproteins can contain unusual sugars, including derivatives of 4-amino-4,6-dideoxy-D-glucose.

In T. thermosaccharolyticum, the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-d-glucose (dTDP-α-d-Quip3NAc), a component of its S-layer glycan, starts from glucose 1-phosphate. nih.gov The pathway involves a critical isomerization step, catalyzed by a 3,4-oxoisomerase (QdtA), which converts the intermediate dTDP-4-oxo-6-deoxy-d-glucose into a 3-oxo version, paving the way for the subsequent amination and acetylation to form the final product. nih.gov

Role in Bacterial Virulence and Pathogenesis

The surface polysaccharides built from this compound and its derivatives are often critical virulence factors. The O-antigen of LPS, for example, plays a direct role in pathogenesis. researchgate.net Its structural diversity, generated through the use of various sugar precursors like this one, allows pathogenic bacteria to create a wide array of serotypes. ebi.ac.uk This variation is a key strategy for evading the host's adaptive immune system, as antibodies targeting one serotype may not recognize another. ebi.ac.uk

Furthermore, the integrity of the cell envelope, which includes structures like ECA and LPS, is essential for bacterial survival in hostile environments, such as within a host organism. Defects in the biosynthetic pathways of these structures, as seen with mutations in the ECA pathway, can lead to increased sensitivity to environmental stresses and compromise the bacterium's pathogenic capabilities. nih.gov

Precursor for Secondary Metabolites of Biotechnological Interest

Beyond its structural roles, this compound is a branch-point intermediate for the biosynthesis of deoxysugars found in a variety of important secondary metabolites, particularly macrolide antibiotics.

Biosynthesis of Macrolide Antibiotics (e.g., Erythromycin (B1671065), Desosamine (B1220255), Mycaminose)

Many clinically significant macrolide antibiotics feature one or more deoxysugar moieties attached to a macrolactone ring. These sugars are often essential for the antibiotic's biological activity. dTDP-4-amino-4,6-dideoxy-D-glucose is a key precursor to several of these important sugars, including D-desosamine and D-mycaminose. nih.govuniprot.org

The biosynthetic pathways divert intermediates from the main structural polysaccharide routes to create these specialized sugars. For example, the biosynthesis of dTDP-D-desosamine, a sugar component of the antibiotic erythromycin, involves enzymes that act on intermediates derived from dTDP-4-amino-4,6-dideoxy-D-glucose. uniprot.orgmodelseed.org Similarly, the pathway to dTDP-D-mycaminose, found in antibiotics like tylosin, also branches off from this central precursor. nih.govwikipedia.org The enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose has been achieved on a large scale, highlighting its potential for use in the pharmaceutical industry for developing new drugs. nih.gov

Examples of Macrolide Antibiotics and Their Deoxysugar Components

| Antibiotic | Key Deoxysugar Component(s) | Precursor |

|---|---|---|

| Erythromycin | D-Desosamine | This compound |

| Tylosin | D-Mycaminose | This compound |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | dTDP-d-Qui4N, dTDP-viosamine |

| Lipopolysaccharide | LPS |

| Enterobacterial Common Antigen | ECA |

| Surface Layer | S-Layer |

| Glucose 1-phosphate | --- |

| dTDP-D-glucose | --- |

| dTDP-4-dehydro-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |

| dTDP-4-acetamido-4,6-dideoxy-D-glucose | dTDP-d-Qui4NAc |

| dTDP-4-amino-4,6-dideoxy-D-galactose | dTDP-D-fucosamine |

| dTDP-4-acetamido-4,6-dideoxy-D-galactose | --- |

| Acetyl-Coenzyme A | Acetyl-CoA |

| dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose | dTDP-α-d-Quip3NAc |

| dTDP-alpha-D-desosamine | --- |

| dTDP-D-mycaminose | --- |

| Erythromycin | --- |

| Tylosin | --- |

Biosynthesis of Other Bioactive Glycosides (e.g., Acarbose)

The nucleotide-activated sugar, this compound, serves as a crucial precursor in the biosynthesis of various secondary metabolites, most notably the alpha-glucosidase inhibitor, acarbose (B1664774). nih.govspringernature.com Acarbose is a pseudotetrasaccharide used therapeutically, and its unique structure is assembled from distinct metabolic branches. nih.govnih.gov The 4-aminodeoxysugar moiety of acarbose is directly derived from dTDP-4-amino-4,6-dideoxy-D-glucose. nih.gov

The assembly process involves a key glycosylation reaction catalyzed by the glycosyltransferase AcbI. nih.govnih.gov This enzyme couples the dTDP-activated amino sugar with maltose, forming an intermediate known as O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose (also referred to as 4-aminoDGG). nih.govnih.gov

The final and remarkable step in acarbose biosynthesis is the formation of a non-glycosidic C-N bond. This reaction is catalyzed by AcbS, a pseudoglycosyltransferase. AcbS joins the 4-aminoDGG intermediate with the other major precursor of acarbose, GDP-valienol, to complete the assembly of the acarbose molecule. nih.govspringernature.comnih.gov The elucidation of this pathway, involving both a canonical glycosyltransferase (AcbI) and a pseudoglycosyltransferase (AcbS), has clarified the complete biosynthetic route to this important pharmaceutical. nih.govspringernature.com

Table 1: Key Enzymatic Step in Acarbose Moiety Formation

| Precursor 1 | Precursor 2 | Enzyme | Product |

|---|---|---|---|

| dTDP-4-amino-4,6-dideoxy-D-glucose | Maltose | AcbI (Glycosyltransferase) | O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose |

Metabolic Interconnections with Central Carbon Metabolism

The biosynthetic pathway of this compound is intrinsically linked to central carbon metabolism through its starting material, alpha-D-glucose-1-phosphate. ebi.ac.uk This primary metabolite is positioned at a critical metabolic crossroads, directly connecting its fate to both glycolysis and the pentose (B10789219) phosphate (B84403) pathway via its isomer, glucose-6-phosphate. khanacademy.orgnih.gov The enzymatic conversion between glucose-6-phosphate and glucose-1-phosphate, catalyzed by phosphoglucomutase, allows the flux of carbon from primary metabolism to be channeled into this specialized biosynthetic pathway.

The synthesis from glucose-1-phosphate to this compound proceeds through a conserved, multi-step enzymatic cascade. ebi.ac.uknih.gov

Activation of Glucose: The pathway is initiated by the enzyme glucose-1-phosphate thymidylyltransferase (designated AcbA in the acarbose biosynthesis cluster), which catalyzes the reaction between alpha-D-glucose-1-phosphate and dTTP to form dTDP-D-glucose. nih.govebi.ac.ukresearchgate.net

Dehydration: The subsequent step is a dehydration reaction catalyzed by dTDP-D-glucose 4,6-dehydratase (AcbB). This enzyme converts dTDP-D-glucose into the key intermediate, dTDP-4-keto-6-deoxy-D-glucose. nih.govebi.ac.uk

Amination: The final step is a transamination reaction. The enzyme dTDP-4-keto-6-deoxy-D-glucose aminotransferase (AcbV or VioA) transfers an amino group from an amino acid donor, such as L-glutamate, to the keto-intermediate, yielding the final product, dTDP-4-amino-4,6-dideoxy-D-glucose. nih.govebi.ac.ukwikipedia.org

This sequence demonstrates a direct and efficient route for converting a central carbohydrate metabolite into a specialized building block for bioactive natural products.

Table 2: Biosynthetic Pathway from Glucose-1-Phosphate

| Step | Substrate(s) | Enzyme (Gene Name) | Product(s) |

|---|---|---|---|

| 1 | α-D-Glucose-1-Phosphate + dTTP | Glucose-1-phosphate thymidylyltransferase (AcbA) | dTDP-D-glucose + PPi |

| 2 | dTDP-D-glucose | dTDP-D-glucose 4,6-dehydratase (AcbB) | dTDP-4-keto-6-deoxy-D-glucose + H₂O |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acarbose |

| Maltose |

| O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose |

| GDP-valienol |

| alpha-D-glucose-1-phosphate |

| Glucose-6-phosphate |

| dTTP (Thymidine triphosphate) |

| dTDP-D-glucose |

| PPi (Pyrophosphate) |

| dTDP-4-keto-6-deoxy-D-glucose |

| L-Glutamate |

Genetic and Genomic Insights into Dtdp 4 Amino 4,6 Dideoxy Alpha D Glucose Metabolism

Identification and Characterization of Biosynthetic Gene Clusters (e.g., rfb region)

The genes responsible for the synthesis of dTDP-4-amino-4,6-dideoxy-alpha-D-glucose are typically found organized in biosynthetic gene clusters (BGCs). One of the most well-characterized examples is the rfb gene cluster, which is instrumental in the production of O-antigen polysaccharides in many Gram-negative bacteria. nih.govnih.govfrontiersin.org The biosynthesis of the dTDP-deoxysugar precursors, including this compound, is a critical part of the O-antigen synthesis pathway. nih.govresearchgate.net

The synthesis of this compound begins with the conversion of glucose-1-phosphate to dTDP-D-glucose, a reaction catalyzed by glucose-1-phosphate thymidylyltransferase, encoded by the rmlA (or rfbA) gene. researchgate.net Subsequently, dTDP-D-glucose 4,6-dehydratase, the product of the rmlB (or rfbB) gene, converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. asm.orgnih.gov This intermediate is a key branch point in the biosynthesis of many deoxysugars. asm.orgwikipedia.org

The final step in the formation of this compound involves a transamination reaction. An aminotransferase, such as GerB found in Streptomyces sp. GERI-155, catalyzes the transfer of an amino group to dTDP-4-keto-6-deoxy-D-glucose, yielding the final product. nih.govnih.gov In some bacteria, such as Shigella dysenteriae type 7 and Escherichia coli O7, a VioA protein serves as the dTDP-4-keto-6-deoxy-D-glucose aminotransferase. The genes for these enzymes are often located within the rfb cluster or in close proximity. leibniz-fli.denih.gov

The table below summarizes the key enzymes and their corresponding genes involved in the biosynthesis of this compound.

| Enzyme | Gene (example) | Function in Pathway |

| Glucose-1-phosphate thymidylyltransferase | rmlA / rfbA | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. researchgate.net |

| dTDP-D-glucose 4,6-dehydratase | rmlB / rfbB | Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. asm.orgnih.gov |

| dTDP-4-keto-6-deoxy-D-glucose aminotransferase | gerB / vioA | Catalyzes the amination of dTDP-4-keto-6-deoxy-D-glucose to produce this compound. nih.govnih.gov |

Evolutionary Conservation and Diversity of Biosynthetic Genes across Microorganisms

The biosynthetic genes for dTDP-activated deoxysugars, including this compound, exhibit both remarkable conservation and significant diversity across a wide range of microorganisms. The core pathway enzymes, particularly RmlA and RmlB, are highly conserved, reflecting the fundamental importance of their products in bacterial cell wall synthesis. asm.orgleibniz-fli.de

In many species of Salmonella, Shigella, and E. coli, the genes for dTDP-rhamnose biosynthesis (rmlABCD or rfbABCD) are found in a conserved operon structure within the rfb gene cluster. nih.govleibniz-fli.de This cluster is typically located between the galF and gnd genes on the chromosome. frontiersin.org The conservation of this gene cluster underscores its ancient origins and its critical role in producing the building blocks for O-antigens, which are key determinants of serotype specificity and virulence. frontiersin.orgnih.gov

The table below provides examples of microorganisms known to possess the biosynthetic machinery for this compound or its precursors, highlighting the conservation of the pathway.

| Microorganism | Gene Cluster Context | Significance |

| Salmonella enterica | rfb gene cluster | O-antigen biosynthesis, pathogenesis. frontiersin.orgnih.gov |

| Shigella flexneri | rfb gene cluster | O-antigen biosynthesis, virulence. leibniz-fli.de |

| Escherichia coli | rfb gene cluster (e.g., O7 serotype) | O-antigen biosynthesis, serotype diversity. nih.gov |

| Streptomyces sp. | Not specified in a cluster | Production of secondary metabolites. nih.gov |

| Lactococcus lactis | rfb operon | Cell wall polysaccharide and exopolysaccharide synthesis. nih.gov |

Transcriptional and Post-Transcriptional Regulation of Pathway Genes

Transcriptional Regulation:

The genes for deoxysugar biosynthesis are often organized into operons, allowing for their co-regulation. nih.govkhanacademy.org For example, the rfbACBD genes in Lactococcus lactis are organized in an operon-like structure with a putative promoter region preceding the first gene, rfbA. nih.gov In E. coli O7, the promoter for the O-antigen gene cluster is located in the intergenic region between galF and the first gene of the cluster, rlmB. nih.gov The activity of these promoters can be influenced by various regulatory proteins.

Transcriptional regulation can be mediated by both activators and repressors. lumenlearning.compressbooks.pub Activators enhance the rate of transcription, while repressors block or reduce it. The expression of O-antigen biosynthetic genes can also be influenced by global regulators that respond to environmental cues. For instance, the sigma factor RpoS (σ³⁸) is a central regulator of the general stress response in many bacteria and has been shown to influence the expression of a large number of genes, including those involved in cell envelope synthesis. wikipedia.orgfrontiersin.org In some cases, specific transcriptional regulators, such as DeoR-type repressors, are involved in controlling the expression of sugar metabolism genes. mdpi.com

Post-Transcriptional Regulation:

Post-transcriptional control mechanisms add another layer of regulation to the biosynthesis of this compound. One important mechanism is phase variation, which allows bacteria to switch the expression of certain genes on and off. wikipedia.org This can lead to heterogeneity in the O-antigen structure within a bacterial population, which can be advantageous for evading the host immune system.

Small non-coding RNAs (sRNAs) are also emerging as key players in post-transcriptional regulation. nih.govmdpi.commdpi.com These small RNA molecules can bind to target messenger RNAs (mRNAs) and either promote their degradation or inhibit their translation, thereby controlling the amount of protein produced. nih.govjournalspub.info While the specific role of sRNAs in regulating the biosynthesis of this compound is not yet fully elucidated, their involvement in controlling various aspects of bacterial metabolism suggests they are likely to play a role.

Genomic Approaches for Pathway Discovery

The advent of high-throughput genome sequencing and sophisticated bioinformatics tools has revolutionized the discovery of novel biosynthetic pathways, including those for deoxysugars like this compound. Genome mining has become a powerful strategy for identifying biosynthetic gene clusters (BGCs) that may encode the machinery for producing valuable natural products. researchgate.netnih.gov

A key approach in genome mining is the use of specialized software that can scan entire genomes for the presence of BGCs. lumenlearning.com Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are widely used to identify and annotate BGCs for a wide range of specialized metabolites. nih.gov These programs can recognize the signature genes that are characteristic of specific biosynthetic pathways, such as those encoding polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and the enzymes involved in deoxysugar biosynthesis.

Comparative genomics is another powerful tool for pathway discovery. By comparing the genomes of different microorganisms, researchers can identify conserved gene clusters that are likely to be involved in similar metabolic pathways. khanacademy.orgfrontiersin.org This approach can also reveal the evolutionary relationships between different biosynthetic pathways and how they have diversified over time.

Once a putative BGC has been identified, its function can be validated through genetic and biochemical experiments. This may involve deleting or overexpressing specific genes within the cluster and analyzing the resulting changes in the metabolic profile of the organism. mq.edu.aunih.gov The enzymes encoded by the BGC can also be expressed and purified to characterize their activity in vitro. nih.gov

The table below lists some of the key genomic and bioinformatic approaches used for the discovery and characterization of deoxysugar biosynthetic pathways.

| Approach | Description | Application |

| Genome Mining | Computational screening of genomic data to identify biosynthetic gene clusters (BGCs). | Discovery of novel pathways for deoxysugars and other natural products. researchgate.netnih.gov |

| Bioinformatic Tools (e.g., antiSMASH) | Software designed to predict the location and function of BGCs within a genome. | Identification of genes encoding enzymes for deoxysugar synthesis. nih.gov |

| Comparative Genomics | Analysis and comparison of the genomes of different organisms. | Understanding the evolution and diversity of biosynthetic pathways. khanacademy.orgfrontiersin.org |

| Functional Genomics | Experimental approaches to determine the function of genes and gene clusters, such as gene knockouts and heterologous expression. | Validation of the role of identified gene clusters in the biosynthesis of specific compounds. mq.edu.aunih.gov |

Future Research Directions and Translational Perspectives

Elucidation of Uncharacterized Enzymes and Pathways

While the core biosynthetic pathway to dTDP-4-amino-4,6-dideoxy-D-glucose is well-established, the broader metabolic network of deoxysugars contains enzymes and pathways that remain to be fully characterized. The biosynthesis of this amino sugar is a critical branch point, leading to various modifications and related sugar structures found in the natural world.

Future work will likely focus on identifying and characterizing novel enzymes that use dTDP-4-amino-4,6-dideoxy-D-glucose as a substrate for further modification. For instance, acyltransferases other than the acetyltransferase VioB may exist, attaching different groups to the C-4 amino position. ebi.ac.uk The discovery of a dTDP-4-amino-4,6-dideoxy-D-glucose ammonia-lyase in Streptomyces narbonensis points towards additional enzymatic modifications that can occur. uniprot.org Furthermore, some organisms may possess uncharacterized epimerases or isomerases that alter the stereochemistry of the sugar, leading to derivatives like dTDP-4-amino-4,6-dideoxy-α-D-galactose. nih.gov

The identification of genes encoding these uncharacterized enzymes can be accelerated through genome mining and sequence homology comparisons with known enzyme families. nih.govresearchgate.net Subsequent heterologous expression and biochemical assays are necessary to confirm their function. nih.gov A deeper understanding of these novel enzymes and pathways will not only expand our knowledge of microbial glycodiversity but also provide new biocatalytic tools for synthetic applications.

Engineering for Novel Glycoconjugate Synthesis for Antimicrobial Strategies

The presence of 4-amino-4,6-dideoxy-α-D-glucose and its derivatives in the O-antigens of pathogenic bacteria, such as Shigella dysenteriae and Escherichia coli, makes its biosynthetic pathway an attractive target for antimicrobial strategies. ebi.ac.ukwikipedia.org O-antigen variability is crucial for bacteria to evade the host immune system. ebi.ac.uk

One promising translational perspective involves engineering the pathway to produce novel glycoconjugates that can serve as vaccine components. By manipulating the enzymes in the pathway or the glycosyltransferases that utilize its product, it is possible to generate unique O-antigen structures. These engineered glycoconjugates can be used to elicit a targeted and robust immune response against pathogenic bacteria.

Furthermore, the enzymes in the pathway, particularly those essential for the bacterium's survival like dTDP-D-glucose 4,6-dehydratase (RmlB), are potential targets for the development of new antibiotics. researchgate.netproteopedia.org Inhibitors designed against these enzymes could block O-antigen synthesis, compromising the bacterial outer membrane and rendering the pathogen more susceptible to host defenses and existing antibiotics. The development of high-throughput screening assays for inhibitors of these enzymes is a critical step in this direction. researchgate.net

Advancements in Glycoengineering for Synthetic Biology Applications

The enzymatic machinery responsible for producing dTDP-4-amino-4,6-dideoxy-α-D-glucose holds significant promise for the field of synthetic biology and glycoengineering. The enzymes of this pathway can be incorporated into microbial hosts like Saccharomyces cerevisiae or E. coli to create cellular factories for the production of rare and valuable sugars. nih.govacs.org

De novo pathways that interconvert common nucleotide sugars (like UDP-D-glucose) into a wide variety of other forms are a cornerstone of this approach. nih.govacs.org By combining enzymes from different organisms, researchers can design and implement novel biosynthetic pathways to produce "unnatural" nucleotide sugars. These activated sugar donors can then be used by glycosyltransferases to modify natural products, leading to the generation of novel glycodiversified compounds with potentially enhanced or new therapeutic properties. nih.gov

One-pot enzymatic synthesis, where multiple enzymes are used in a single reaction vessel to convert a simple precursor into a complex nucleotide sugar, represents a powerful strategy for producing these molecules on a preparative scale. nih.govnih.gov For example, a five-enzyme system has been successfully used to synthesize dTDP-4-amino-4,6-dideoxy-D-glucose from glucose-1-phosphate and TMP. nih.gov Such chemoenzymatic and purely enzymatic syntheses are crucial for providing a supply of these valuable compounds for research and development. nih.govcapes.gov.br

Understanding Regulatory Networks Governing Nucleotide Sugar Metabolism

The synthesis of dTDP-4-amino-4,6-dideoxy-α-D-glucose does not occur in isolation but is part of a complex and highly regulated metabolic network. molecularcloud.orgwikipedia.org Nucleotide sugar metabolism involves numerous interconnected pathways, including de novo synthesis and salvage pathways, that are tightly controlled to meet the cell's needs. molecularcloud.orgresearchgate.net

Future research must focus on elucidating the regulatory mechanisms that govern the flux of metabolites through these pathways. This includes understanding how factors like substrate availability, enzyme activity, and allosteric regulation control the production of specific nucleotide sugars. molecularcloud.orgmdpi.com For example, the synthesis of sugar nucleotides is influenced by the cellular pools of precursors like glucose-1-phosphate and nucleoside triphosphates. molecularcloud.org

Integrated analysis of metabolic and transcriptional regulatory networks will be key to understanding these complex systems. nih.gov In organisms like Saccharomyces cerevisiae, computational models are being used to predict how genetic or environmental changes affect gene expression and metabolic flux. nih.gov A comprehensive understanding of these regulatory networks is essential for rationally engineering host organisms to efficiently produce desired glycoconjugates without negatively impacting cellular health. nih.govacs.org This knowledge will be critical for optimizing the production of glycosylated natural products and other high-value biomolecules in microbial systems. researchgate.net

Q & A

Q. What is the canonical biosynthetic pathway for dTDP-4-amino-4,6-dideoxy-α-D-glucose, and which enzymes are involved?

The biosynthesis begins with glucose-1-phosphate thymidylyltransferase (e.g., RmlA or RfbA), which catalyzes the formation of dTDP-glucose from glucose-1-phosphate and dTTP . This intermediate undergoes dehydration via a 4,6-dehydratase (e.g., DesIV or GacB) to yield dTDP-4-keto-6-deoxyglucose . The critical step involves a pyridoxal 5′-phosphate (PLP)-dependent aminotransferase (e.g., DesI or GacV), which transfers an amino group from glutamate to the C4 position, producing dTDP-4-amino-4,6-dideoxyglucose . Methodological validation includes kinetic assays (e.g., NADPH-coupled spectrophotometry) and structural characterization via X-ray crystallography .

Q. How do transaminases and formyltransferases modify dTDP-4-amino-4,6-dideoxyglucose in specialized pathways?

Transaminases (EC 2.6.1.59) catalyze reversible amino group transfer between dTDP-4-amino-4,6-dideoxygalactose and 2-oxoglutarate, a reaction critical for sugar diversity in bacterial O-antigens . Formyltransferases (e.g., Rv3404c in Mycobacterium tuberculosis) further modify the amino group using N10-formyltetrahydrofolate, yielding dTDP-4-formamido-4,6-dideoxyglucose, a virulence-associated metabolite . Kinetic studies (e.g., analysis) and structural modeling (AlphaFold2) are used to validate enzyme mechanisms .

Q. What analytical methods are used to quantify and characterize dTDP-4-amino-4,6-dideoxyglucose and its derivatives?

- HPLC : Separates intermediates like dTDP-glucose and dTDP-4-keto-6-deoxyglucose using ion-pair chromatography .

- ESI-MS : Confirms molecular masses (e.g., dTDP-4-amino-4,6-dideoxyglucose at ~563 Da) .

- X-ray crystallography : Resolves active-site architectures of enzymes (e.g., DesI at 2.1 Å resolution) .

- NMR : Tracks isotopic labeling in substrate tracing experiments .

Advanced Research Questions

Q. How do structural differences in aminotransferases (e.g., DesI vs. PseC) dictate substrate specificity and stereochemistry?

DesI (Streptomyces venezuelae) and PseC (Pseudomonas aeruginosa) share a conserved PLP-binding domain but differ in substrate orientation. Superposition of their active sites reveals a 180° rotation of the hexose ring, leading to equatorial (DesI) vs. axial (PseC) amino group transfer . This stereochemical divergence is critical for downstream applications, such as antibiotic biosynthesis (e.g., desosamine in erythromycin). Structural biology (e.g., ligand-bound crystal structures) and mutagenesis (e.g., active-site residue swaps) are used to probe these differences .

Q. What experimental strategies resolve contradictions between kinetic data and structural predictions for formyltransferases like Rv3404c?

Rv3404c exhibits high catalytic efficiency () despite structural predictions of steric constraints in its active site . To reconcile this, researchers employ:

- Isothermal titration calorimetry (ITC) : Measures binding affinities of substrates (e.g., dTDP-4-amino-4,6-dideoxyglucose) .

- Site-directed mutagenesis : Tests the functional role of predicted steric "gatekeeper" residues (e.g., Phe152 in Rv3404c) .

- Molecular dynamics simulations : Models substrate entry/exit pathways in silico .

Q. How can metabolic engineering optimize dTDP-4-amino-4,6-dideoxyglucose production for glycoconjugate vaccine development?

- Heterologous expression : Clustered gene operons (e.g., gacA-gacV in E. coli) enable high-yield production .

- Enzyme engineering : Directed evolution of aminotransferases (e.g., DesI) improves catalytic efficiency under non-native conditions .

- Pathway balancing : Adjusts expression levels of thymidylyltransferase (RfbA) and dehydratase (DesIV) to prevent intermediate accumulation .

Q. Why does the axial vs. equatorial configuration of the C4 amino group impact biological activity?

The stereochemistry determines interactions with target enzymes. For example:

- Equatorial configuration (e.g., dTDP-desosamine) is essential for macrolide antibiotic activity .

- Axial configuration (e.g., pseudaminic acid) mediates bacterial motility and host adhesion .

Techniques like NOE-restrained MD simulations and glycan microarray profiling elucidate structure-activity relationships .

Q. How do conflicting reports on enzyme promiscuity (e.g., substrate flexibility of WlaRB ketoreductase) affect pathway engineering?

WlaRB ketoreductase can reduce both dTDP-3-keto-6-deoxyglucose and dTDP-3-keto-6-deoxygalactose, complicating product purity . Solutions include:

- Substrate channeling : Fusion proteins or compartmentalization minimize cross-reactivity .

- High-throughput screening : Fluorescence-coupled assays identify variants with strict substrate specificity .

Q. What role does dTDP-4-amino-4,6-dideoxyglucose play in bacterial virulence, and how is this studied experimentally?

In M. tuberculosis, Rv3404c-derived dTDP-4-formamido-4,6-dideoxyglucose is linked to cell wall integrity and immune evasion . Methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.